N-(4-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
N-(4-(5-(2-Ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a 2-ethoxyphenyl group, a thiophene-2-carbonyl moiety, and an ethanesulfonamide side chain. The pyrazole ring (4,5-dihydro-1H-pyrazol) is partially saturated, reducing ring strain compared to fully aromatic heterocycles like triazoles.
Properties
IUPAC Name |
N-[4-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-3-31-22-9-6-5-8-19(22)21-16-20(25-27(21)24(28)23-10-7-15-32-23)17-11-13-18(14-12-17)26-33(29,30)4-2/h5-15,21,26H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGXSZXUTHVPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, with the CAS number 852141-42-5, is a complex organic compound that has drawn attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- Molecular Formula : C24H25N3O4S2
- Molecular Weight : 483.6 g/mol
- IUPAC Name : N-[4-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The key steps include:
- Formation of the Pyrazole Ring : This is achieved through the condensation of appropriate hydrazones with carbonyl compounds.
- Thienoyl Group Introduction : The thiophene moiety is incorporated via acylation reactions.
- Final Sulfonamide Formation : The sulfonamide group is introduced through nucleophilic substitution reactions involving sulfonyl chlorides.
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
-
Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits moderate cytotoxic activity against several cancer cell lines. For instance, a study reported IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant inhibition of cell viability compared to standard chemotherapeutics like vinblastine .
Compound IC50 (µM) Cell Line This compound 10 - 30 Various Vinblastine 13.31 Various
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Cycle Progression : Similar compounds have been documented to disrupt normal cell cycle mechanisms, leading to apoptosis in cancer cells .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy and thiophene groups can significantly alter its potency and selectivity against cancer cell lines. For example, replacing the ethoxy group with larger alkyl chains has been shown to enhance lipophilicity and cellular uptake .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Pyrazole Derivatives : A research article highlighted that derivatives containing pyrazole rings exhibited significant anticancer activities, with certain modifications leading to improved efficacy against specific tumor types .
- Comparative Analysis : In comparative studies with other sulfonamide derivatives, this compound demonstrated superior activity against breast and lung cancer models .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance, bromodomain and extraterminal domain (BET) inhibitors have shown promise in oncology by modulating gene expression related to cancer progression. N-(4-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide may function similarly by inhibiting BET proteins, thus reducing tumor cell viability and promoting apoptosis.
Table 1: Comparison of Anticancer Compounds with Similar Structures
Anti-inflammatory Effects
In addition to its anticancer properties, the compound may also exhibit anti-inflammatory effects. Compounds that inhibit pro-inflammatory cytokines can be beneficial in treating chronic inflammatory diseases. The sulfonamide group in the structure may play a crucial role in modulating inflammatory responses.
Case Study: Inhibition of Cytokine Production
A study demonstrated that BET inhibitors like (+)-JQ1 significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines. This suggests that this compound could have similar effects, warranting further investigation into its anti-inflammatory potential.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies should focus on:
- Absorption: Evaluating bioavailability through oral or intravenous routes.
- Distribution: Assessing tissue distribution using animal models.
- Metabolism: Identifying metabolic pathways and potential interactions with other drugs.
- Excretion: Understanding elimination routes to predict half-life and dosing regimens.
Chemical Reactions Analysis
Sulfonamide Group
The ethanesulfonamide moiety (-SO2NH-) participates in:
-
Hydrolysis : Under strong acidic (H2SO4, Δ) or basic (NaOH, H2O/EtOH) conditions, cleavage yields ethanesulfonic acid and the corresponding amine.
-
N-Alkylation : Reacts with alkyl halides (e.g., CH3I) in the presence of K2CO3 to form N-alkylated derivatives.
Pyrazole Ring
The 4,5-dihydro-1H-pyrazole core undergoes:
-
Oxidation : Treatment with MnO2 or DDQ converts the dihydropyrazole to a fully aromatic pyrazole.
-
Electrophilic Substitution : Nitration (HNO3/H2SO4) occurs preferentially at the para position of the phenyl group.
Thiophene-2-carbonyl Group
-
Nucleophilic Attack : The carbonyl reacts with Grignard reagents (e.g., CH3MgBr) to form secondary alcohols.
-
Reduction : NaBH4 or LiAlH4 reduces the carbonyl to a hydroxymethylene group.
Etherification of Ethoxy Group
The 2-ethoxyphenyl substituent undergoes:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| O-Dealkylation | BBr3, DCM, -78°C → RT | Ethoxy → hydroxy conversion |
| Alkylation | R-X, K2CO3, DMF, 60°C | Substituted alkoxy derivatives |
Metal Coordination
The pyrazole nitrogen and sulfonamide oxygen act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic or bioactive properties .
Stability Under Physiological Conditions
-
pH-Dependent Degradation : The sulfonamide bond remains stable at pH 4–8 but hydrolyzes rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) environments.
-
Metabolic Reactions : In vitro studies suggest hepatic CYP450-mediated O-deethylation of the ethoxy group, forming a catechol derivative .
Comparative Reactivity Table
| Functional Group | Reaction | Rate (Relative to Benzene) | Primary By-Products |
|---|---|---|---|
| Sulfonamide (-SO2NH-) | Hydrolysis | 1.5× faster | Ethanesulfonic acid, NH3 |
| Pyrazole ring | Electrophilic substitution | 0.7× slower | Para-nitro derivatives |
| Thiophene carbonyl | Reduction | 2.0× faster | Hydroxymethylene-thiophene |
Industrial and Pharmacological Implications
Comparison with Similar Compounds
The compound’s structural analogs include sulfonamide- and heterocycle-containing derivatives, such as those reported in the synthesis of triazole-thione derivatives . Key points of comparison are outlined below:
Structural Features
Key Differences :
- The ethanesulfonamide group may improve aqueous solubility relative to phenylsulfonyl derivatives.
- The 2-ethoxyphenyl and thiophene substituents introduce distinct electronic effects compared to halogenated aryl groups (e.g., 2,4-difluorophenyl).
Spectroscopic Characterization
Notable Absences:
- No S–H stretch (~2500–2600 cm⁻¹) in the target compound, unlike triazole-thiol tautomers .
Q & A
Q. What are the optimal synthetic routes for this compound, and how are critical intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones. For example, microwave-assisted solvent-free methods (using catalysts like fly-ash:PTS) improve yield and reduce side products . Key intermediates are characterized using FT-IR (to confirm functional groups like sulfonamide and thiophene-carbonyl), /-NMR (to verify regiochemistry), and LC-MS (to confirm molecular weight) . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid decomposition of the dihydropyrazole ring .
Q. How is the compound’s structure validated post-synthesis?
X-ray crystallography using SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard for unambiguous structural confirmation . For non-crystalline samples, advanced NMR techniques (e.g., HMBC) and DFT-based computational spectroscopy (via Multiwfn ) can resolve ambiguities in substituent positioning . Mass spectrometry with high-resolution ESI-MS is critical for verifying molecular ion peaks and fragmentation patterns .
Q. What biological activities are associated with its structural motifs?
The sulfonamide group enhances binding to enzymatic targets (e.g., carbonic anhydrase), while the thiophene-carbonyl moiety may improve CNS permeability . The dihydropyrazole core is associated with anti-inflammatory and antiviral activity, as seen in docking studies against viral polymerases . Preliminary assays should focus on target-specific models (e.g., kinase inhibition or viral replication assays) to validate hypothesized activities .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Contradictions (e.g., unexpected -NMR splitting patterns) may arise from dynamic stereochemistry or solvent effects. Use Multiwfn to calculate electron localization functions (ELFs) and predict tautomeric equilibria . Cross-validate with variable-temperature NMR or X-ray crystallography to identify conformational flexibility . For mass spectral anomalies, isotopic labeling or -exchange experiments can clarify fragmentation pathways .
Q. What computational strategies predict binding affinities to biological targets?
Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (using AMBER or GROMACS) can model interactions with targets like DNA polymerase or GPCRs . Multiwfn provides electrostatic potential maps to identify key binding residues . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .
Q. How can synthesis yield and purity be optimized for scale-up?
- Catalyst screening : Fly-ash:PTS catalysts improve cyclization efficiency in solvent-free conditions .
- Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) to isolate the sulfonamide derivative .
- In-line monitoring : ReactIR or PAT (process analytical technology) tracks reaction progress in real time, minimizing byproducts .
Q. How do structural modifications influence pharmacological activity?
Structure-activity relationship (SAR) studies suggest:
- Ethoxyphenyl group : Replace with halogenated analogs (e.g., 4-Cl) to enhance target affinity .
- Thiophene-carbonyl : Substitute with furan or pyridine rings to modulate solubility and metabolic stability .
- Sulfonamide : Replace with phosphonamides to reduce plasma protein binding .
Validate modifications using Free-Wilson analysis or 3D-QSAR models .
Data Contradiction and Methodological Challenges
Q. How to address discrepancies between crystallographic and spectroscopic data?
- Twinning in crystals : Use SHELXL’s TWIN/BASF commands to refine twinned structures .
- Disordered moieties : Apply restraints (DFIX, SIMU) during refinement and validate with Hirshfeld surface analysis .
- Dynamic effects : Compare X-ray data with solid-state NMR to detect temperature-dependent conformational changes .
Q. What strategies resolve low reproducibility in biological assays?
- Aggregation screening : Use dynamic light scattering (DLS) to detect compound aggregation, a common source of false positives .
- Metabolic stability : Pre-treat compounds with liver microsomes to identify rapid degradation pathways .
- Counter-screening : Test against related off-targets (e.g., COX-2 for anti-inflammatory claims) to confirm selectivity .
Methodological Tools and Workflows
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
